1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. Common synthetic routes include:
Halogenation: Introduction of the chloropropyl group via halogenation reactions.
Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups through methoxylation reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts .
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agrochemicals: It can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: The compound’s properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: This compound has a similar structure but differs in the position of the functional groups on the benzene ring.
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound contains a fluoro group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClF5O2 |
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Molecular Weight |
304.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
CYUGAGIHBXXGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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